Minaprine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

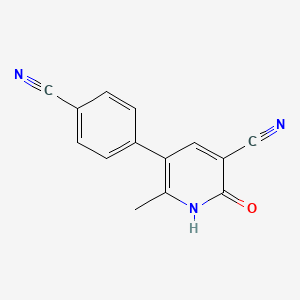

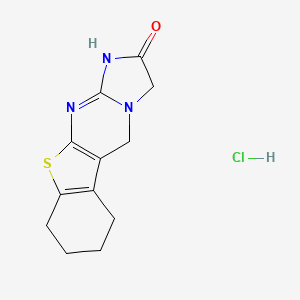

Minaprine hydrochloride is a psychotropic drug that has been used primarily for the treatment of various depressive states. It is an amino-phenylpyridazine antidepressant known for its relatively low cardiotoxicity, minimal drowsiness, and lack of significant weight gain . Minaprine hydrochloride was marketed under brand names such as Brantur and Cantor, but it was withdrawn from the market in 1996 due to its association with convulsions .

Preparation Methods

The synthesis of minaprine hydrochloride involves several steps. The final step typically includes the reaction between a chloro-substituted pyridazine and the primary amine group of a morpholine derivative . The required pyridazine can be synthesized by reacting acetophenone with pyruvic acid, followed by ring formation using hydrazine to yield a pyrazidinone. This intermediate is then treated with phosphoryl chloride to convert it into the necessary chloro derivative .

Chemical Reactions Analysis

Minaprine hydrochloride undergoes various chemical reactions, including:

Oxidation: Minaprine hydrochloride can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify the pyridazine ring or other functional groups within the molecule.

Substitution: The chloro-substituted pyridazine can undergo nucleophilic substitution reactions, particularly with amines to form derivatives.

Common reagents used in these reactions include hydrazine, phosphoryl chloride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Minaprine hydrochloride has been studied for its antidepressant properties and its effects on neurotransmitter systems. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This dual action makes it a valuable compound for studying the mechanisms of antidepressant drugs and their effects on mood and cognition.

In addition to its use in treating depression, minaprine hydrochloride has shown potential in improving memory consolidation and has been investigated for its nootropic properties . It has also demonstrated significant antibiotic activity against certain antibiotic-resistant bacteria .

Mechanism of Action

Minaprine hydrochloride exerts its effects by binding to serotonin type 2 receptors and dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and cognition. Additionally, minaprine hydrochloride exhibits slight cholinomimetic activity, which may contribute to its mood-brightening and nootropic properties .

Comparison with Similar Compounds

Minaprine hydrochloride is unique among antidepressants due to its dual action on both dopamine and serotonin reuptake. Similar compounds include:

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that primarily affects serotonin levels.

Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) that primarily affects norepinephrine and dopamine levels.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that affects both serotonin and norepinephrine levels.

Compared to these compounds, minaprine hydrochloride’s dual action on both dopamine and serotonin reuptake makes it unique and potentially more effective for certain types of depression .

Properties

CAS No. |

25953-17-7 |

|---|---|

Molecular Formula |

C17H23ClN4O |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;hydrochloride |

InChI |

InChI=1S/C17H22N4O.ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;/h2-6,13H,7-12H2,1H3,(H,18,20);1H |

InChI Key |

GHKABPDNWHXLHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

25953-17-7 |

Related CAS |

25905-77-5 (Parent) |

Synonyms |

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride 3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine Agr 1240 Cantor minaprine minaprine dihydrochloride MINAPRINE HYDROCHLORIDE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2R)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1213105.png)

![3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1213106.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)

![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)